全氟己烷

概述

描述

珀氟烷是一种氟化烃,也是一种气体物质,主要用作超声心动图的造影剂。它以增强血液的超声反射率而闻名,从而改善超声信号。

科学研究应用

珀氟烷有几种科学研究应用,包括:

化学: 用作研究氟化烃行为的模型化合物。

生物学: 研究其由于其高气体溶解度而在增强组织氧气输送方面的潜力。

作用机制

珀氟烷的作用机制涉及其超声造影活性。当以微球形式给药时,珀氟烷会增加血液对超声波的反射率。这种反射率的增强提高了超声图像的质量,特别是在超声心动图中。 微球充当声阻抗失配,从而更好地描绘心脏结构 .

生化分析

Biochemical Properties

Perfluorohexane, like other fluorocarbons, dissolves gases, including oxygen from the air, to a higher concentration than ordinary organic solvents . This effect is attributed to the weak intermolecular forces between Perfluorohexane molecules, which allows “space” for gas molecules to partition into the liquid .

Cellular Effects

Perfluorohexane has been shown to have a biphasic effect on liver cell proliferation, promoting survival and proliferation at lower concentrations and being cytotoxic at higher concentrations . It has also been observed to cause a marked effect on T4 levels in both dams and offspring, with significant reductions from 5 mg/kg/day .

Molecular Mechanism

Perfluorohexane binds to human serum albumin (HSA) mainly through electrostatic forces and hydrogen bonds . It has been observed to increase the expression of proliferating cell nuclear antigen (PCNA) and cell-cycle molecules (CDK2, CDK4, cyclin E, and cyclin D1) .

Temporal Effects in Laboratory Settings

In a study involving zebrafish embryos, the internal concentrations of Perfluorohexane showed time- and concentration-dependent bioaccumulation . Effects on many metabolites were already observed at the lowest tested concentration (0.3 µM), and these effects were more pronounced at later stages of developmental (72 and 120 hpf) .

Dosage Effects in Animal Models

In animal models, Perfluorohexane has been observed to reduce plasma TH levels in a concentration-dependent manner . The effects of Perfluorohexane on zebrafish embryos were related to the disruption of the fatty acid oxidation (FAO), sugar metabolism, and other metabolic pathways in addition to oxidative stress .

Metabolic Pathways

Perfluorohexane disrupts various metabolic pathways, including fatty acid oxidation (FAO) and sugar metabolism . It also affects other metabolic pathways in addition to causing oxidative stress .

Transport and Distribution

Perfluorohexane is a highly mobile and persistent environmental contaminant . It is known to bioaccumulate in humans and animals

准备方法

珀氟烷-脂质微球是用全氟碳基微泡制备的。制备过程包括将珀氟烷气体包裹在脂质微球中。工业生产方法包括使用无菌、无热原的白色粉末,并配有稀释的珀氟烷顶空。 重建后,微球必须在 30 分钟内使用 .

化学反应分析

珀氟烷作为一种氟化烃,相对惰性,不会发生很多化学反应。它可以参与有机氟化物的典型反应。这些反应包括:

氧化: 珀氟烷可以发生氧化反应,尽管由于碳-氟键强,它通常抵抗这种过程。

还原: 珀氟烷的还原反应并不常见。

取代: 珀氟烷可以发生取代反应,其中氟原子在特定条件下可能被其他原子或基团取代。

这些反应的常见试剂和条件包括用于氧化的强氧化剂和用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和条件 .

相似化合物的比较

珀氟烷在氟化烃中是独特的,因为它具有作为超声造影剂的特定应用。类似的化合物包括:

全氟己烷: 另一种用于医学影像和电子冷却应用的氟化烃.

全氟辛烷: 用于类似的应用,但具有不同的物理性质。

全氟癸烷: 以其在液体通气和氧气输送系统中的应用而闻名。

属性

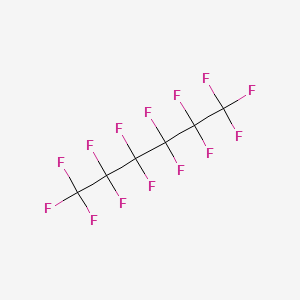

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIJAJXFLBMLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

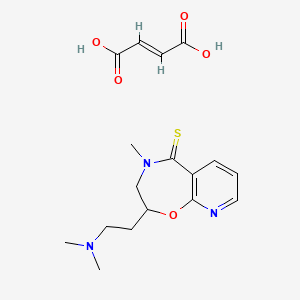

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25916-42-1 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25916-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7046548 | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; [Merck Index] Clear colorless liquid; [MSDSonline] Perfluoroalkanes are chemically stable, nonflammable, and physiologically inert; [Ullmann] | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

57.2 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, benzene, chloroform | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6910 g/cu cm at 20 °C, Density: 1.7560 at 0 °C; 1.66970 at 25 °C (air satd. 1 atm); 1.6717 at 25 °C (degassed, equilibrium vapor pressure). | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

218.0 [mmHg], 218 mm Hg at 25 °C | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Course, transparent, needle-like crystals, Liquid, Colorless radiolucent liquid | |

CAS No. |

355-42-0 | |

| Record name | Perfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflexane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflexane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3WJ41CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-86.1 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Perfluorohexane has a molecular formula of C6F14 and a molecular weight of 338.04 g/mol.

A: Perfluorohexane consists of a six-carbon chain where all hydrogen atoms are replaced by fluorine atoms. The lowest energy conformation of the molecule is helical. []

A: Studies have shown that perfluorohexane exhibits good compatibility with most elastomers, composites, and electrical components found in aircraft, suggesting compatibility with various materials. [, ]

A: Perfluorohexane demonstrates remarkable thermal stability, showing no significant degradation even when exposed to temperatures as high as 450°C in the presence of air and a palladium catalyst. []

A: Perfluorohexane can be administered in liquid form or as a vapor. Liquid administration has been explored for liquid ventilation, while vaporization offers a less invasive approach. [, , , , , ]

A: During liquid ventilation, perfluorohexane facilitates lung mechanics and improves oxygenation due to its ability to dissolve high concentrations of oxygen. It may also exert a mechanical effect that helps open collapsed lung areas. []

A: Studies suggest that perfluorohexane can attenuate the proinflammatory response during lung injury, potentially improving pulmonary function and histological findings. [, , ]

A: Research indicates that perfluorohexane vapor can partially reverse the abnormal blood flow distribution observed in surfactant-depleted lung injury models. []

ANone: While not specifically covered in the provided research, perfluorohexane's ability to carry dissolved oxygen suggests potential for drug delivery applications in the lungs.

A: In vitro studies have shown that perfluorohexane can downregulate the expression of proinflammatory and procoagulant factors in activated monocytes and alveolar macrophages. []

A: Research demonstrates that perfluorohexane can significantly inhibit the secretion of interleukin-2 by concanavalin A-stimulated lymphocytes, suggesting an immunosuppressive effect. []

A: Perfluorohexane is used as a core material in microbubbles and nanodroplets for contrast-enhanced ultrasound imaging. [, , , ]

A: Perfluorohexane nanodroplets can be acoustically vaporized, producing echogenic microbubbles that enhance ultrasound contrast. Its low boiling point allows for repeated vaporization and condensation cycles. [, ]

A: Yes, perfluorohexane nanodroplets can be conjugated with antibodies to target specific cells, such as those overexpressing the epidermal growth factor receptor (EGFR), for molecular ultrasound imaging. []

A: While perfluorohexane itself is considered relatively inert, some studies highlight the presence of perfluorohexane sulfonate (PFHxS) as a potential contaminant in environmental and biological samples. [, , , ]

A: Yes, molecular dynamics simulations have been used to investigate the behavior of perfluorohexane at interfaces, in mixtures, and to predict its solubility in various solvents. [, , , ]

A: The SAFT-γ Mie group-contribution approach has been successfully used to predict the adsorption isotherms of perfluorohexane in activated carbon. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

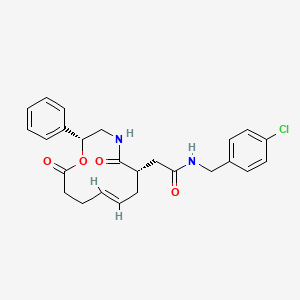

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)